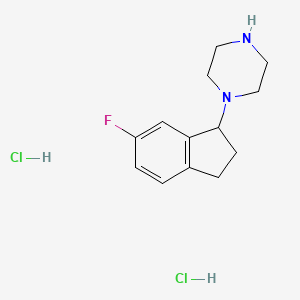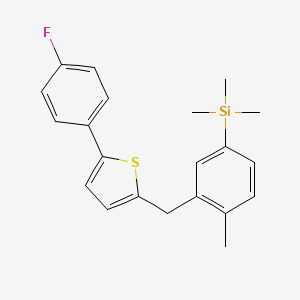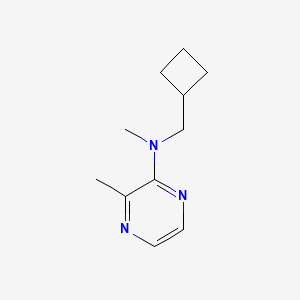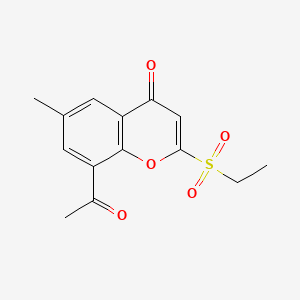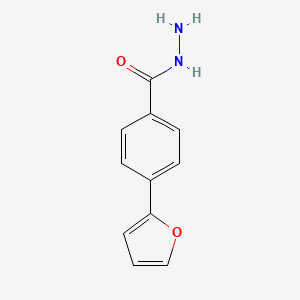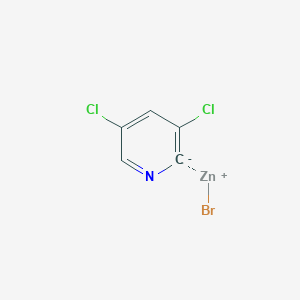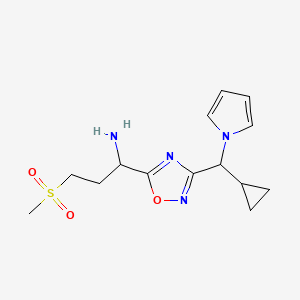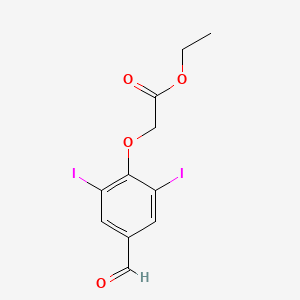
Ethyl (4-formyl-2,6-diiodophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4-formyl-2,6-diiodophenoxy)acetate is an organic compound with the molecular formula C11H10I2O4. It is characterized by the presence of two iodine atoms, a formyl group, and an ethyl ester group attached to a phenoxyacetate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-formyl-2,6-diiodophenoxy)acetate typically involves the iodination of a phenoxyacetate precursor followed by formylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atoms at the 2 and 6 positions of the phenoxy ring. The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the iodinated phenoxyacetate with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (4-formyl-2,6-diiodophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3), primary or secondary amines
Major Products Formed
Oxidation: Formation of ethyl (4-carboxy-2,6-diiodophenoxy)acetate
Reduction: Formation of ethyl (4-hydroxymethyl-2,6-diiodophenoxy)acetate
Substitution: Formation of ethyl (4-formyl-2,6-diaminophenoxy)acetate
Aplicaciones Científicas De Investigación
Ethyl (4-formyl-2,6-diiodophenoxy)acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of Ethyl (4-formyl-2,6-diiodophenoxy)acetate depends on its specific application. In biological systems, it may interact with cellular components through its formyl and iodine groups. The formyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The iodine atoms may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
Ethyl (4-formyl-2,6-diiodophenoxy)acetate can be compared with other similar compounds, such as:
Vanillin acetate: Similar in structure but lacks the iodine atoms.
Ethyl (4-formyl-2,6-dichlorophenoxy)acetate: Similar structure but with chlorine atoms instead of iodine.
The uniqueness of this compound lies in the presence of iodine atoms, which can significantly influence its chemical and biological properties.
Propiedades
Fórmula molecular |
C11H10I2O4 |
|---|---|
Peso molecular |
460.00 g/mol |
Nombre IUPAC |
ethyl 2-(4-formyl-2,6-diiodophenoxy)acetate |
InChI |
InChI=1S/C11H10I2O4/c1-2-16-10(15)6-17-11-8(12)3-7(5-14)4-9(11)13/h3-5H,2,6H2,1H3 |
Clave InChI |
QFLOEWADOAQJKB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1=C(C=C(C=C1I)C=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl]-L-leucine](/img/structure/B14886215.png)
![4-{[(2E,5Z)-5-{2-[(4-carboxybenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B14886227.png)
![6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol](/img/structure/B14886239.png)
